3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
Overview
Description
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole (3CDMT) is a heterocyclic compound found in a variety of natural and synthetic products. It has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 3CDMT is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique properties make it an important tool for the development of new drugs, as well as for the study of biochemical and physiological processes.
Scientific Research Applications
Pharmacological Properties
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole derivatives have been found to possess valuable pharmacological properties, particularly demonstrating anti-convulsive activity. This makes them useful for the treatment of conditions like epilepsy and agitation (Shelton, 1981).
Structural and Chemical Analysis
Extensive research has been conducted on the structure and chemical properties of 1,2,4-triazole derivatives. For instance, studies on lp⋯π intermolecular interactions in these derivatives have been performed, providing insights into their molecular interactions and energetics (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Derivatives
Various synthesis methods have been developed for 1H-1,2,4-triazole 2-oxides and their annelated derivatives. These methods and the resulting structures have significant implications for the development of new compounds (Gilchrist, Harris, Hawkins, Moody, & Rees, 1976).
Bioactivity and Application in Pesticides
1,2,4-Triazole derivatives are widely used in the synthesis of pharmaceuticals and pesticides. Research has shown that some derivatives exhibit fungicidal and herbicidal activity, with certain compounds demonstrating significant growth regulation activity (Tu Mei-ling, 2007).
Potential as Antimicrobial Agents
Triazole-based azo molecules, incorporating 1,2,4-triazole, have been synthesized and characterized. Their antibacterial activities against various bacterial cultures have been investigated, with some molecules showing significant activity against specific strains (Gökalp, Dede, Tilki, & Karabacak Atay, 2020).
Patent Review and Development
Triazoles have been the focus of many patents, given their diverse biological activities and structural variations. They have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, with new synthesis methods and biological evaluations being explored (Ferreira, da Rocha, da Silva, Ferreira, Boechat, & Magalhães, 2013).
Environmental Impact
Research on 3-amino-1,2,4-triazole showed its effect on inhibiting growth and chlorophyll synthesis in plants, with a direct impact on plastid development. This highlights the environmental impact of triazole derivatives (Wolf, 1962).
Chemical and Electronic Properties
Studies on the tautomerism of 1,2,4-triazoles have provided valuable information on their chemical and electronic properties, which are crucial for understanding their reactivity and potential applications (Kubota & Uda, 1975).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, a class of compounds to which 3-chloro-1,5-dimethyl-1h-1,2,4-triazole belongs, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It is likely that the compound interacts with its targets through hydrogen-bonding and dipole interactions, similar to other 1,2,4-triazoles .
Biochemical Pathways
1,2,4-triazoles are known to be key components in a variety of applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the compound’s potential interactions with biological receptors, it may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
3-chloro-1,5-dimethyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-3-6-4(5)7-8(3)2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTZKXBCNLOMSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205189 | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56616-94-5 | |
Record name | 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56616-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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